

An In-depth Technical Review of 3-Eudesmene-1 β ,11-diol

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Compound of Interest

Compound Name: 3-Eudesmene-1 β ,11-diol

Cat. No.: B1160444

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Introduction

3-Eudesmene-1 β ,11-diol is a naturally occurring eudesmane sesquiterpenoid that has been identified in several plant species, including *Cryptomeria japonica*, *Cymbopogon schoenanthus*, and *Chimonanthus praecox*.^[1] As a member of the vast class of sesquiterpenoids, this compound is of interest to the scientific community for its potential biological activities. Eudesmane sesquiterpenoids, in general, are known to possess a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial effects. This technical guide provides a comprehensive review of the available literature on 3-Eudesmene-1 β ,11-diol, focusing on its chemical properties, spectroscopic data, and potential therapeutic applications, with a view to aiding further research and development.

Chemical and Physical Properties

3-Eudesmene-1 β ,11-diol is a bicyclic sesquiterpene diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol.^[1] The structure features a decalin ring system characteristic of eudesmanes, with hydroxyl groups at the C-1 and C-11 positions.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₆ O ₂	PubChem[1]
Molecular Weight	238.37 g/mol	PubChem[1]
IUPAC Name	(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol	PubChem[1]
CAS Number	658062-22-7	PubChem[1]
XLogP3-AA	2.2	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Spectroscopic Data

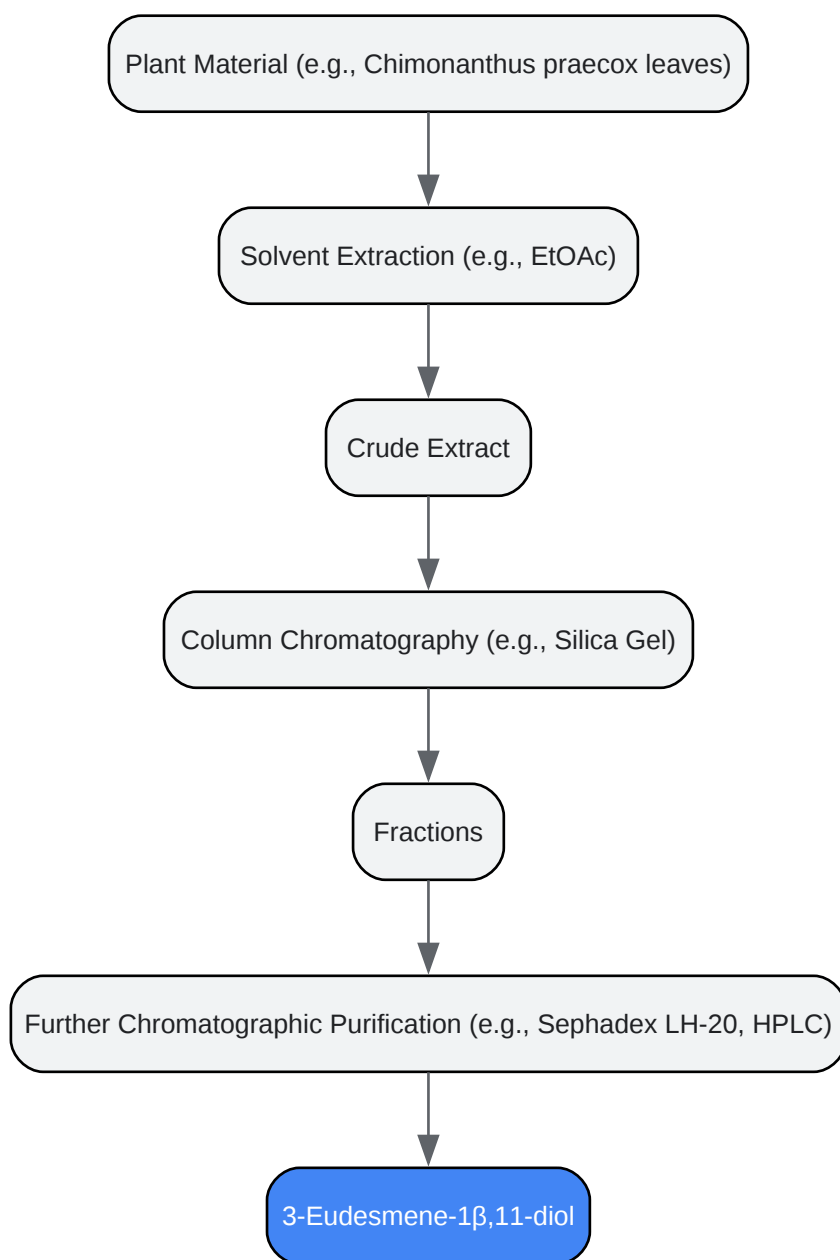
The structural elucidation of 3-Eudesmene-1 β ,11-diol relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete experimental dataset from a single source is not readily available in the public domain, predicted NMR data offers valuable insight for its identification.

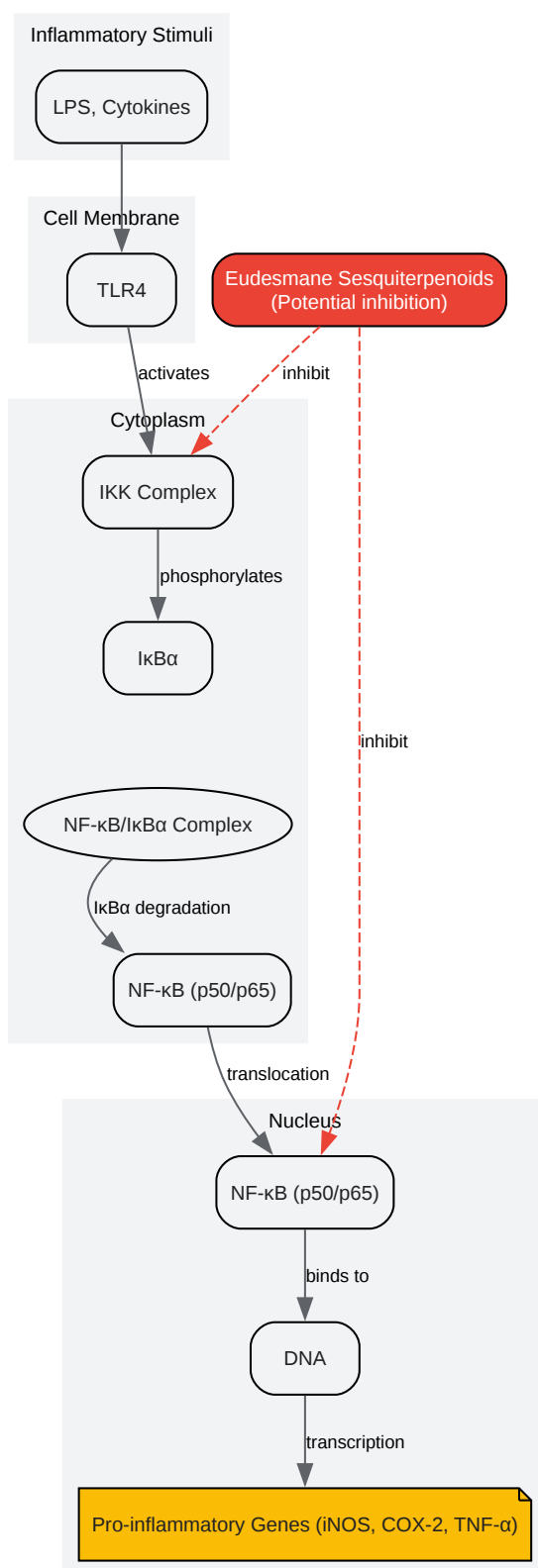
Predicted ¹³C NMR Data

Atom	Chemical Shift (ppm)
1	75.3
2	34.5
3	121.8
4	138.7
5	49.8
6	41.2
7	25.9
8	36.1
9	42.1
10	38.9
11	72.1
12	27.8
13	27.4
14	19.5
15	16.2
(Data is predicted and should be confirmed by experimental analysis)	

Isolation Methodologies

The isolation of 3-Eudesmene-1 β ,11-diol has been reported from the leaves and fruits of *Chimonanthus praecox*. A general workflow for the isolation of sesquiterpenoids from plant material is outlined below. It is important to note that specific details for this particular compound may vary.





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References

- 1. Novel sesquiterpenoids isolated from *Chimonanthus praecox* and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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